molecular formula C11H11BrN2O B1440197 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde CAS No. 1198475-47-6

6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde

Cat. No.: B1440197
CAS No.: 1198475-47-6
M. Wt: 267.12 g/mol
InChI Key: DLQPAJZAWZEHFB-UHFFFAOYSA-N
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Description

6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a bromine atom at the 6th position, a dimethylamino group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-(dimethylamino)-1H-indole, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 6-bromo-2-(dimethylamino)-1H-indole-3-carboxylic acid.

    Reduction: 6-bromo-2-(dimethylamino)-1H-indole-3-methanol.

    Substitution: Various 6-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the dimethylamino group can enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    6-Bromo-2-(methylamino)-1H-indole-3-carbaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.

    6-Bromo-2-(dimethylamino)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Bromo-2-(dimethylamino)-1H-indole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness: 6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-4-3-7(12)5-10(8)13-11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQPAJZAWZEHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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